(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid
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Overview
Description
2-butenoic acid, 4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-4-oxo-, (2E)- is a complex organic compound with the molecular formula C15H16N2O3S . This compound is notable for its unique structure, which includes a cyano group, a hexahydrocycloocta[b]thienyl moiety, and a butenoic acid backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-4-oxo-, (2E)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of cyanoacetylation and solvent-free reactions can be adapted for industrial synthesis, ensuring scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-butenoic acid, 4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-butenoic acid, 4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-4-oxo-, (2E)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-butenoic acid, 4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets and pathways. The cyano group and the hexahydrocycloocta[b]thienyl moiety play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxo-2-butenoic acid
- 2-butenoic acid, ethyl ester
- 2-butenoic acid, butyl ester
Uniqueness
Compared to similar compounds, 2-butenoic acid, 4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-4-oxo-, (2E)- stands out due to its unique hexahydrocycloocta[b]thienyl moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H16N2O3S/c16-9-11-10-5-3-1-2-4-6-12(10)21-15(11)17-13(18)7-8-14(19)20/h7-8H,1-6H2,(H,17,18)(H,19,20)/b8-7+ |
InChI Key |
QVCOOENEXPULTC-BQYQJAHWSA-N |
Isomeric SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)/C=C/C(=O)O)C#N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC(=O)O)C#N |
Origin of Product |
United States |
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